molecular formula C17H23N3O4 B567661 tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate CAS No. 1233026-74-8

tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B567661
CAS No.: 1233026-74-8
M. Wt: 333.388
InChI Key: JOTWWAGSFLMUAR-UHFFFAOYSA-N
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Description

Tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazine or piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl

Biological Activity

Chemical Identity
tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C17H23N3O4C_{17}H_{23}N_{3}O_{4} and it has a molecular weight of approximately 333.39 g/mol. This compound features a tert-butyl group, an amino group, and a carboxylate functional group, which are critical to its chemical reactivity and potential biological activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of functional groups like the amino and carboxylate enhances its binding affinity to specific sites on these targets, thereby modulating biological pathways .

Potential Applications

Research indicates that this compound may have applications in medicinal chemistry due to its capacity to influence biochemical processes. It has been investigated for potential roles in drug development targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation .

Case Studies

Several studies have explored the biological effects of similar compounds within the oxazine family. For instance:

  • Enzyme Interaction Studies : Research has shown that derivatives of oxazine compounds can exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest that this compound might similarly affect enzyme activity.
  • Receptor Binding Studies : Compounds with structural similarities have been evaluated for their ability to bind to neurotransmitter receptors. Preliminary data suggest that this compound could affect neurotransmission processes .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC17H23N3O4Contains amino and carboxylate groupsPotential enzyme inhibitor
Tert-butyl 6-chloro-2H-benzo[b][1,4]oxazineC17H22ClN3O4Contains chlorine atomVaries; potential for different reactivity
Tert-butyl 6-bromo-2H-benzo[b][1,4]oxazineC17H22BrN3O4Contains bromine atomMay exhibit distinct biological activities

Properties

IUPAC Name

tert-butyl 6-amino-3-oxospiro[4H-1,4-benzoxazine-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)14(21)19-12-10-11(18)4-5-13(12)23-17/h4-5,10H,6-9,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTWWAGSFLMUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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